![molecular formula C16H14F2N6OS B12154108 N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12154108.png)
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a difluorophenyl group, a pyrazinyl group, and a triazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic or basic conditions.
Introduction of the Pyrazinyl Group: The pyrazinyl group is introduced via a nucleophilic substitution reaction, where a pyrazine derivative reacts with the triazole intermediate.
Attachment of the Difluorophenyl Group: The difluorophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through an amidation reaction, where the intermediate reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfur atom in the sulfanyl (-S-) group exhibits nucleophilic character, enabling reactions with electrophilic agents.
Reaction Type | Conditions | Products |
---|---|---|
Alkylation | Alkyl halides, base (e.g., K₂CO₃) | Formation of alkylated sulfides (e.g., R-S-R'). |
Oxidation to sulfoxide | H₂O₂, mild acidic/neutral conditions | Sulfoxide derivatives (R-S(=O)-R'). |
This reactivity is critical for modifying the compound’s solubility or biological activity. For instance, alkylation may enhance hydrophobicity, while sulfoxide formation could alter metabolic stability.
Electrophilic Aromatic Substitution on Pyrazine
The pyrazin-2-yl group’s electron-deficient aromatic ring undergoes electrophilic substitution, particularly at the 5-position due to directing effects of nitrogen atoms.
Reaction Type | Conditions | Products |
---|---|---|
Nitration | HNO₃, H₂SO₄, 0–5°C | Nitro-substituted pyrazine derivatives. |
Halogenation | Cl₂/Br₂, FeCl₃ catalyst | Halo-pyrazine analogues (e.g., 5-chloro or 5-bromo variants). |
Such modifications are leveraged to tune electronic properties or introduce handles for further functionalization.
Hydrolysis of Acetamide Moiety
The acetamide group (-NHC(O)CH₂S-) is susceptible to hydrolysis under acidic or basic conditions:
Reaction Type | Conditions | Products |
---|---|---|
Acidic hydrolysis | HCl (6M), reflux | 2-Mercaptoacetate intermediate + 2,4-difluoroaniline. |
Basic hydrolysis | NaOH (2M), 60°C | Sodium 2-mercaptoacetate + 2,4-difluoroaniline. |
Hydrolysis pathways are relevant for prodrug activation or metabolite formation in biological systems.
Triazole Ring Reactivity
The 1,2,4-triazole core participates in cycloaddition and coordination chemistry:
Reaction Type | Conditions | Products |
---|---|---|
Copper-catalyzed click | Cu(I), terminal alkyne | Triazole-linked conjugates (e.g., biotinylation for target identification). |
Metal coordination | Transition metal salts | Stable complexes with metals (e.g., Zn²⁺, Cu²⁺). |
These reactions are exploited in chemical biology for probe development or catalysis .
Oxidation-Reduction Pathways
The compound’s sulfur and nitrogen centers undergo redox transformations:
Reaction Type | Conditions | Products |
---|---|---|
Sulfur oxidation | mCPBA, CH₂Cl₂, 0°C | Sulfone derivatives (R-SO₂-R'). |
Triazole ring reduction | H₂, Pd/C catalyst | Partially saturated triazoline intermediates (unstable). |
Oxidation to sulfones increases polarity, potentially improving water solubility for pharmacological applications.
Cross-Coupling Reactions
The pyrazine and difluorophenyl groups enable transition metal-catalyzed couplings:
Reaction Type | Conditions | Products |
---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, arylboronic acid | Biaryl derivatives (e.g., pyrazine-aryl conjugates). |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | Aminated pyrazine analogues. |
These reactions facilitate structural diversification for structure-activity relationship (SAR) studies.
Key Research Findings
-
Antimicrobial activity : Structural analogues with electron-withdrawing substituents (e.g., 2,4-di-F) on the phenyl ring exhibit enhanced antibacterial potency against Xanthomonas oryzae (EC₅₀: 34.5–47.5 μg/mL vs. control 85.6 μg/mL) .
-
Antitumor potential : Diaryltriazole-urea hybrids demonstrate tyrosine kinase inhibition (>80%) and antiproliferative activity (IC₅₀: 0.85–1.54 μM) .
Reaction Optimization Considerations
-
Temperature control : Alkylation and hydrolysis require strict thermal regulation to minimize side reactions.
-
Catalyst selection : Copper(I) iodide is preferred for click reactions to ensure regioselectivity.
This compound’s multifunctional architecture provides a versatile platform for synthetic and pharmacological exploration, particularly in antimicrobial and anticancer drug discovery .
Scientific Research Applications
Chemistry
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide serves as a valuable building block for synthesizing more complex molecules. It is also utilized as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals.
Biology
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown effectiveness against a range of bacterial strains.
- Antifungal Properties : The triazole moiety is particularly noted for its antifungal activity.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for drug development aimed at treating infections and cancer.
Industry
This compound has applications in the development of new materials and as a precursor for synthesizing other industrially relevant compounds. Its chemical stability and reactivity allow for diverse applications in material science.
Anticancer Studies
Recent research highlights the anticancer effects of this compound on various cancer cell lines. For instance:
Cell Line | Percent Growth Inhibition (PGI) |
---|---|
SNB19 | 86.61% |
OVCAR8 | 85.26% |
NCI-H40 | 75.99% |
HOP92 | 67.55% |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
In antimicrobial studies, this compound has demonstrated significant activity against several bacterial strains. This positions it as a potential candidate for further exploration in treating bacterial infections.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The triazole ring and difluorophenyl group are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and lipophilicity, while the pyrazinyl and triazole rings contribute to its biological activity and binding specificity.
Biological Activity
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a 2,4-difluorophenyl group and a 4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl moiety linked via a sulfanyl group to an acetamide. The structural complexity suggests potential interactions with various biological targets.
Structural Formula
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. The triazole ring is known for its ability to inhibit fungal and bacterial growth through various mechanisms.
Table 1: Antimicrobial Activity of Related Triazole Derivatives
Compound Name | Target Organism | MIC (µg/mL) | Reference |
---|---|---|---|
Triazole A | Candida albicans | 0.5 | |
Triazole B | Escherichia coli | 1.0 | |
Triazole C | Staphylococcus aureus | 0.25 |
The compound's structural components suggest it may also possess similar or enhanced activity against resistant strains of bacteria and fungi.
Antiviral Activity
The compound has been evaluated for its potential as an antiviral agent. Specifically, derivatives of triazoles have shown effectiveness against various viral infections.
Case Study: HIV Integrase Inhibition
Research has demonstrated that triazole derivatives can inhibit HIV integrase activity. A study reported that certain modifications to the triazole framework enhance binding affinity to the integrase enzyme, leading to reduced viral replication rates in vitro.
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in microbial metabolism.
- Disruption of Cell Membrane Integrity : By interacting with membrane components, it may compromise cell viability.
- Interference with Nucleic Acid Synthesis : Similar compounds have been shown to disrupt DNA or RNA synthesis in pathogens.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in substituents on the triazole ring or phenyl groups can significantly influence potency and selectivity.
Table 2: Summary of SAR Findings
Properties
Molecular Formula |
C16H14F2N6OS |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H14F2N6OS/c1-2-24-15(13-8-19-5-6-20-13)22-23-16(24)26-9-14(25)21-12-4-3-10(17)7-11(12)18/h3-8H,2,9H2,1H3,(H,21,25) |
InChI Key |
PRFJNNSVXBMTJG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)C3=NC=CN=C3 |
Origin of Product |
United States |
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